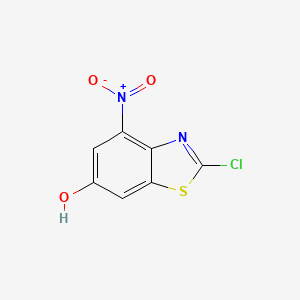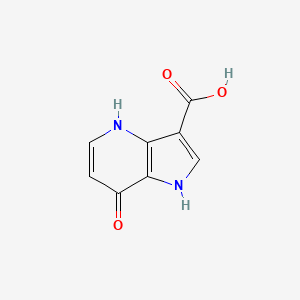![molecular formula C7H4Br2N2 B3219391 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-35-4](/img/structure/B3219391.png)
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis through the mitochondrial pathway. Additionally, 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been shown to have other biochemical and physiological effects. Studies have suggested that this compound may have a role in modulating the immune system, as it has been shown to stimulate the production of certain cytokines involved in immune function. Additionally, 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine in lab experiments is its high potency and specificity. This compound exhibits potent anti-cancer and anti-inflammatory effects at low concentrations, making it an ideal candidate for further study. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine. One area of research is in the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, the potential use of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine in combination with other therapeutic agents for the treatment of cancer should be explored.
Aplicaciones Científicas De Investigación
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAXQTNVXJHDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219316.png)
![4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219320.png)
![6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219324.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3219325.png)

![6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219346.png)
![3,6-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219353.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219356.png)
![6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219360.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219376.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219381.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219386.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219403.png)
